Product packaging for 4'-Isopropyl-3-methyl-biphenyl(Cat. No.:)

4'-Isopropyl-3-methyl-biphenyl

Cat. No.: B13789439
M. Wt: 210.31 g/mol
InChI Key: MYHKTZZXEGHOGK-UHFFFAOYSA-N
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Description

4'-Isopropyl-3-methyl-biphenyl is a high-purity organic compound belonging to the class of alkyl-substituted biphenyls. These compounds are characterized by a rigid biphenyl core structure, which is substituted with an isopropyl group at the para (4') position and a methyl group on the adjacent phenyl ring. This specific substitution pattern influences the compound's steric and electronic properties, making it a compound of significant interest in various research fields. While direct application data for this specific compound is limited, its structural features suggest several promising research avenues. Alkyl-substituted biphenyls are widely recognized as valuable intermediates in materials science. They are frequently investigated as building blocks for liquid crystals, organic semiconductors, and advanced polymers, where the alkyl chains help modulate solubility and mesomorphic properties . Furthermore, the biphenyl scaffold is a privileged structure in medicinal chemistry and pharmaceutical development. It is a common motif found in molecules undergoing research for a range of biological activities, making this compound a potential key synthetic intermediate or a structural analog in the development of active pharmaceutical ingredients (APIs) and other bioactive compounds . Researchers can utilize this chemical in cross-coupling reactions, such as Suzuki or Heck reactions, to construct more complex molecular architectures. It also serves as a useful model compound in analytical chemistry for method development in chromatography and spectroscopy. As with all chemicals of this nature, proper laboratory safety protocols should be observed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18 B13789439 4'-Isopropyl-3-methyl-biphenyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-methyl-3-(4-propan-2-ylphenyl)benzene

InChI

InChI=1S/C16H18/c1-12(2)14-7-9-15(10-8-14)16-6-4-5-13(3)11-16/h4-12H,1-3H3

InChI Key

MYHKTZZXEGHOGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Isopropyl 3 Methyl Biphenyl

Evolution of Synthetic Strategies for Biphenyl (B1667301) Derivatives

The journey to modern biphenyl synthesis has been marked by a continuous quest for efficiency, selectivity, and functional group tolerance. bohrium.comrsc.org Historically, methods like the Wurtz-Fittig and Ullmann reactions laid the groundwork, but were often hampered by harsh conditions and limited scope. The advent of transition metal catalysis revolutionized the field, offering milder and more versatile pathways to construct the biphenyl scaffold. rsc.orgpreprints.org

Overview of Historical and Modern Carbon-Carbon Coupling Reactions

Early methods for creating aryl-aryl bonds, such as the Wurtz-Fittig reaction, involved the coupling of an aryl halide with an alkyl halide and sodium metal. nih.govrsc.org The Ullmann reaction, another classic method, utilized copper to facilitate the coupling of two aryl halides. nih.govarabjchem.org While foundational, these reactions often required high temperatures and stoichiometric amounts of metal, and their substrate scope was limited.

Modern organic synthesis has largely shifted towards catalytic methods, which are more efficient and environmentally benign. preprints.org These contemporary strategies offer greater control over the reaction and are compatible with a wider array of functional groups, making them indispensable tools for constructing complex molecules like 4'-Isopropyl-3-methyl-biphenyl.

Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl-Aryl Bond Formation

The development of transition-metal-catalyzed cross-coupling reactions has been a watershed moment in organic chemistry, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.orggoogle.com These reactions, predominantly catalyzed by palladium or nickel, have become the methods of choice for the synthesis of biphenyls and their derivatives due to their high efficiency and broad applicability. nih.govsemanticscholar.org

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds. nih.gov This reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. gre.ac.ukrsc.org Its popularity stems from the mild reaction conditions, the commercial availability and stability of the boronic acid reagents, and its tolerance to a wide range of functional groups. nih.govresearchgate.net

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 3-methylphenylboronic acid with 4-isopropylphenyl halide (bromide or iodide) or, conversely, 4-isopropylphenylboronic acid with 3-methylphenyl halide.

Table 1: Representative Suzuki-Miyaura Coupling for this compound

Reactant A Reactant B Catalyst Base Solvent
3-Methylphenylboronic acid 1-Bromo-4-isopropylbenzene Pd(PPh₃)₄ Na₂CO₃ Toluene (B28343)/Water

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate in the presence of a nickel or palladium catalyst. rsc.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org However, they are also more sensitive to air and moisture, necessitating stricter reaction conditions. wikipedia.org The synthesis of this compound via a Negishi coupling could involve the reaction of (3-methylphenyl)zinc chloride with 1-iodo-4-isopropylbenzene. nih.govresearchgate.net

The Stille coupling employs an organotin reagent (organostannane) and an organohalide, catalyzed by palladium. libretexts.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a broad range of functional groups. nih.gov A significant drawback, however, is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture. wikipedia.org A potential Stille coupling route to this compound would be the reaction of tributyl(3-methylphenyl)stannane (B1607596) with 1-bromo-4-isopropylbenzene. nih.govyoutube.com

Table 2: Comparison of Negishi and Stille Coupling for Biphenyl Synthesis

Reaction Organometallic Reagent Catalyst Key Advantages Key Disadvantages
Negishi Organozinc Pd or Ni High reactivity, high functional group tolerance Air and moisture sensitivity of reagents

| Stille | Organotin | Pd | Air and moisture stability of reagents, wide functional group compatibility | Toxicity of tin compounds, purification challenges |

The Kumada coupling, reported in 1972, was one of the first transition-metal-catalyzed cross-coupling reactions for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It involves the reaction of a Grignard reagent (organomagnesium halide) with an organohalide, typically catalyzed by nickel or palladium. wikipedia.orgnih.gov The primary advantage of the Kumada coupling is the ready availability of Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. nih.gov For the synthesis of this compound, a Kumada coupling could be performed between 3-methylphenylmagnesium bromide and 1-chloro-4-isopropylbenzene.

Diazotization and Radical Coupling Reactions for Biphenyl Formation

The Gomberg-Bachmann reaction is a classic method for the synthesis of unsymmetrical biphenyls that proceeds through a diazonium salt intermediate. wikipedia.orgmycollegevcampus.com In this reaction, an aromatic amine is first converted to a diazonium salt, which then reacts with another aromatic compound to form the biphenyl via a radical mechanism. wikipedia.orglibretexts.org While this method offers a direct route to biphenyls, the yields are often low due to competing side reactions. wikipedia.orglibretexts.org The synthesis of this compound using this approach would involve the diazotization of 3-methylaniline and subsequent reaction with cumene (B47948) (isopropylbenzene). google.com

Table 3: List of Compound Names

Compound Name
This compound
3-Methylphenylboronic acid
4-Isopropylphenyl halide
4-Isopropylphenylboronic acid
3-Methylphenyl halide
1-Bromo-4-isopropylbenzene
1-Bromo-3-methylbenzene
(3-Methylphenyl)zinc chloride
1-Iodo-4-isopropylbenzene
Tributyl(3-methylphenyl)stannane
3-Methylphenylmagnesium bromide
1-Chloro-4-isopropylbenzene
3-Methylaniline
Cumene (Isopropylbenzene)
Palladium(II) acetate
SPhos
Tetrakis(triphenylphosphine)palladium(0)
Sodium carbonate
Potassium phosphate (B84403)
Toluene
Water

Regioselective Synthesis of this compound and Related Analogs

The regioselective synthesis of this compound, where substituents are placed at specific positions on the biphenyl core, is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wwjmrd.comlibretexts.orgresearchgate.net This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. yonedalabs.com

To synthesize this compound, the reaction would typically involve coupling 3-methylphenylboronic acid with 4-isopropyl-1-halobenzene (e.g., 4-bromo-1-isopropylbenzene) or, alternatively, 4-isopropylphenylboronic acid with a 3-methyl-1-halobenzene. The choice of reactants is crucial for ensuring the correct placement of the methyl and isopropyl groups, thereby achieving high regioselectivity. The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. wwjmrd.comlibretexts.org

The success of the regioselective synthesis heavily relies on the catalytic system, which consists of a palladium source and a supporting ligand. yonedalabs.com The ligand stabilizes the palladium center and modulates its reactivity and selectivity. nih.gov For challenging cross-coupling reactions, including those for producing sterically hindered biphenyls, the design of specialized ligands is paramount. nih.govacs.org

Key Developments in Catalytic Systems:

Bulky, Electron-Rich Ligands: Ligands such as sterically hindered dialkylbiaryl phosphines (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) have proven highly effective. nih.govacs.org The bulkiness of these ligands promotes the reductive elimination step and can prevent the formation of undesired side products, while their electron-donating nature facilitates the initial oxidative addition step, especially with less reactive aryl chlorides. libretexts.orgnih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine (B1218219) ligands. nih.gov They are typically strong sigma-donors, forming stable complexes with palladium that exhibit high catalytic activity. acs.org Tuning the steric bulk of NHC ligands, for instance by modifying the N-aryl substituents, allows for precise control over the catalyst's performance, enhancing both reactivity and selectivity. acs.org

Precatalysts: The development of stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species has improved the reliability and efficiency of these reactions. acs.org

The selection of an optimal ligand is a critical parameter that can be fine-tuned to achieve the desired outcome in the synthesis of complex biphenyls. chemrxiv.org Computational and experimental studies have shown that for many transformations, increased ligand bulk leads to both higher reactivity and greater selectivity. acs.org

Ligand TypeKey CharacteristicsImpact on Selectivity & Reactivity
Triarylphosphines (e.g., PPh₃)Early generation, widely used.Moderate activity; may require higher temperatures. libretexts.org
Bulky Dialkylbiaryl Phosphines (Buchwald-type)Sterically demanding and electron-rich.Enhances rates of oxidative addition and reductive elimination; effective for hindered substrates. nih.gov
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes)Strong σ-donors, sterically tunable.High catalyst stability and reactivity; allows for reactions under mild conditions. nih.govacs.org
Specialized Phosphine Ligands (e.g., N-Bn-Xiao-Phos)Designed via data-driven approaches for specific reactions.Can deliver unparalleled enantioselectivity and reactivity in asymmetric synthesis. chemrxiv.org

Beyond the catalyst system, optimizing process parameters is essential for maximizing the yield and purity of this compound. azom.com A systematic approach to adjusting reaction conditions can significantly impact the efficiency of the synthesis and minimize the formation of impurities. acs.orgrochester.edu

Critical Process Parameters:

Temperature: Reaction temperature is often a critical parameter. acs.org Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts or decomposition of the catalyst and reactants. acs.org For instance, some Suzuki-Miyaura reactions fail to reach completion below a certain temperature threshold. acs.org

Base: The choice and amount of base are crucial. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used to activate the boronic acid for the transmetalation step. wwjmrd.comyonedalabs.com The strength and concentration of the base can influence the reaction rate and selectivity, and an incorrect amount can favor side reactions. stackexchange.com

Solvent: The solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water, plays a key role in dissolving the reactants and the base. yonedalabs.com The ratio of organic solvent to water can affect the reaction rate and efficiency. acs.org

Reactant Stoichiometry: The molar ratio of the organoboron compound to the aryl halide can impact the reaction rate and ensure the complete consumption of the limiting reagent. acs.org A slight excess of the boronic acid derivative is often used. acs.org

Careful control over these parameters is necessary to develop a robust and scalable process for producing the target compound with high purity and in high yield. azom.comacs.org

ParameterEffect on ReactionOptimization Strategy
TemperatureInfluences reaction rate and impurity formation. acs.orgacs.orgIdentify the optimal temperature range that maximizes conversion while minimizing degradation.
BaseActivates boronic acid for transmetalation; affects selectivity. wwjmrd.comstackexchange.comScreen different bases (e.g., K₂CO₃, K₃PO₄) and optimize their equivalents to enhance reactivity.
Solvent SystemAffects solubility of reactants and catalyst activity. yonedalabs.comacs.orgTest various organic solvents and their ratios with water to find the optimal medium.
Catalyst LoadingImpacts reaction rate and process cost.Minimize catalyst loading (e.g., mol %) without significantly compromising reaction time or yield. acs.org

Implementation of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se In the context of synthesizing this compound, this involves developing more environmentally friendly and sustainable methodologies. inovatus.es

A major focus of green chemistry is the replacement of conventional, often hazardous, organic solvents like toluene or DMF with more sustainable alternatives. ingentaconnect.com The Suzuki-Miyaura coupling is adaptable to greener media, which can reduce the environmental impact of the synthesis. researchgate.net

Green Solvent Alternatives:

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. ingentaconnect.comresearchgate.net Suzuki reactions can be performed in aqueous media, often with the aid of water-soluble ligands or surfactants to facilitate the reaction between organic substrates and the aqueous base. ingentaconnect.com

Ethanol and Bio-based Solvents: Alcohols like ethanol, which can be derived from renewable resources, are considered greener alternatives. ingentaconnect.comresearchgate.net Other bio-based solvents are also being explored. inovatus.es

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been successfully used as a medium for Suzuki coupling reactions. ingentaconnect.comresearchgate.net

Solvent-Free Conditions: In some cases, reactions can be carried out without any solvent, which represents a significant step towards a more environmentally benign process. ingentaconnect.com

The use of recoverable and reusable catalysts, such as those supported on polymers or magnetic nanoparticles, further enhances the green credentials of the synthesis by simplifying product purification and reducing waste. ingentaconnect.comresearchgate.netresearchgate.net

Solvent TypeExamplesEnvironmental Benefits
Conventional OrganicToluene, Dioxane, DMFEffective but often toxic, volatile, and difficult to dispose of. ingentaconnect.com
Aqueous MediaWaterNon-toxic, inexpensive, non-flammable, safe. ingentaconnect.comresearchgate.net
AlcoholsEthanolLess toxic than many aprotic solvents; can be bio-derived. ingentaconnect.com
Alternative Green SolventsPolyethylene Glycol (PEG), Ionic LiquidsLow volatility, potential for recyclability. ingentaconnect.comresearchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org An ideal reaction has 100% atom economy, with no atoms wasted as byproducts. nih.gov

Homocoupling: The coupling of two boronic acid molecules (Ar-B(OH)₂ + Ar-B(OH)₂) to form a symmetrical biaryl (Ar-Ar). This can be a significant side reaction, especially in the presence of oxygen. reddit.com

Dehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom, leading to an undesired arene byproduct. yonedalabs.com

Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reactant by a proton source before it can participate in the cross-coupling.

Strategies to maximize atom economy and minimize these byproducts include careful control over reaction conditions. For example, minimizing the amount of base can sometimes suppress side reactions, and running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxygen-mediated homocoupling. stackexchange.comreddit.com The use of highly selective catalysts also plays a crucial role in ensuring that the desired cross-coupling pathway is favored over competing side reactions. stackexchange.com

Chemical Reactivity and Mechanistic Investigations of 4 Isopropyl 3 Methyl Biphenyl

Electrophilic Aromatic Substitution Reactions of the Biphenyl (B1667301) Core

In 4'-isopropyl-3-methyl-biphenyl, both the isopropyl and methyl groups are alkyl substituents, which are classified as activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Their activating nature stems from a combination of inductive effects (+I) and hyperconjugation, which donate electron density to the aromatic ring, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orgorganicchemistrytutor.com

The directing effects on the two rings of this compound must be considered separately:

Ring A (3-methylphenyl ring): This ring is activated by the methyl group at position 3 and by the 4'-isopropylphenyl group at position 1. The methyl group directs incoming electrophiles to positions 2, 4, and 6. The large phenyl-containing substituent at position 1 also directs to its ortho (2, 6) and para (4) positions. The combined effects strongly activate positions 2, 4, and 6 for electrophilic attack. Position 4 is para to the phenyl substituent and ortho to the methyl group, making it a highly likely site of substitution. Position 6 is ortho to the phenyl substituent and meta to the methyl group. Position 2 is ortho to both groups, but may experience some steric hindrance.

Ring B (4'-isopropylphenyl ring): This ring is activated by the isopropyl group at the 4' position and by the 3-methylphenyl group at the 1' position. The isopropyl group is an ortho, para-director. Since the para position (4') is occupied, it directs incoming electrophiles to the two equivalent ortho positions: 3' and 5'. The 3-methylphenyl group at 1' also directs to its ortho (2', 6') and para (4') positions. Therefore, the positions most activated for substitution on this ring are 3' and 5' (ortho to the isopropyl group and meta to the other ring) and 2' and 6' (ortho to the other ring).

RingPositionActivating SubstituentsPredicted ReactivityNotes
A (3-methylphenyl)2Methyl (ortho), Phenyl group (ortho)HighPotential for steric hindrance.
4Methyl (ortho), Phenyl group (para)Very HighElectronically favored.
5Methyl (meta), Phenyl group (meta)LowLeast activated position.
6Methyl (para), Phenyl group (ortho)HighLess sterically hindered than position 2.
B (4'-isopropylphenyl)2', 6'Isopropyl (meta), Phenyl group (ortho)ModerateActivated by the adjacent phenyl ring.
3', 5'Isopropyl (ortho), Phenyl group (meta)HighActivated by the isopropyl group.

Oxidation and Reduction Pathways of the Biphenyl System

The substituted biphenyl core can undergo both oxidation and reduction reactions, targeting either the aromatic rings or the alkyl substituents. The specific pathway and products are determined by the reagents and reaction conditions.

Oxidation: The alkyl side chains of this compound are susceptible to oxidation. The benzylic positions (the carbon atom attached to the aromatic ring) are particularly reactive. libretexts.org Under strong oxidizing conditions, such as with hot aqueous potassium permanganate (B83412) (KMnO4), alkyl groups can be oxidized to carboxylic acids, provided they have at least one benzylic hydrogen. libretexts.org Thus, the methyl group could be oxidized to a carboxylic acid group, and the isopropyl group could be oxidized to a ketone (acetophenone derivative) and subsequently to a carboxylic acid with C-C bond cleavage. Biocatalytic systems have also been shown to selectively oxidize aliphatic C-H bonds in alkylphenols, suggesting that enzymatic pathways could hydroxylate the alkyl groups. nih.gov The aromatic rings themselves are generally stable to oxidation but can be cleaved under harsh conditions or via specific enzymatic pathways.

Reduction: The aromatic rings of the biphenyl system can be reduced under various conditions. A common method for the partial reduction of arenes is the Birch reduction. organicreactions.orgwikipedia.org This reaction involves dissolving an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.org The reaction typically reduces one of the aromatic rings to a non-conjugated 1,4-cyclohexadiene. wikipedia.org In substituted biphenyls, the regioselectivity of the reduction is influenced by the electronic nature of the substituents. Electron-donating groups, like methyl and isopropyl, generally direct the reduction to the unsubstituted ring. nsf.gov Studies on the Birch reduction of methyl-substituted biphenyls have shown that the reaction proceeds to give dihydrobiphenyl products. nsf.gov The specific isomer distribution depends on the positions of the substituents and the stability of the radical anion intermediates formed during the mechanism. nsf.govresearchgate.netyoutube.com

Conformational Dynamics and Stereochemical Aspects of Biphenyl Rotation

The two phenyl rings in biphenyl are not coplanar in the gas phase or in solution due to steric hindrance between the ortho-hydrogen atoms. The equilibrium dihedral angle is approximately 44°. slideshare.net Rotation around the central C-C single bond is possible, but it is associated with an energy barrier.

When bulky substituents are placed at the ortho positions of a biphenyl, the steric hindrance can significantly increase the energy barrier to rotation around the central C-C bond. cutm.ac.in If this barrier is high enough to allow for the isolation of individual rotational isomers (rotamers) at room temperature, the phenomenon is called atropisomerism. cutm.ac.inpharmaguideline.com These stable rotamers are stereoisomers that are chiral due to restricted rotation about a single bond, a property known as axial chirality. pharmaguideline.comquora.com

In this compound, there are no substituents at the ortho positions (2, 2', 6, 6') relative to the biphenyl linkage. However, the methyl group at position 3 is adjacent to the inter-ring bond and can exert a "buttressing effect," slightly increasing the rotational barrier compared to unsubstituted biphenyl. slideshare.net Mono-ortho-substituted biphenyls, such as 2-methylbiphenyl (B165360), have higher rotational barriers than biphenyl itself, but these are typically not high enough to allow for the isolation of stable atropisomers at room temperature. slideshare.netresearchgate.net For this compound, the barrier to rotation is expected to be relatively low, allowing for rapid interconversion between conformations at ambient temperatures.

The energy barriers to rotation in substituted biphenyls have been extensively studied using both experimental and theoretical methods.

Experimental Investigations: Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary experimental technique used to measure rotational barriers. rsc.orgnih.govnih.gov By monitoring the temperature at which signals from chemically distinct protons in the different rotamers coalesce into a single averaged signal, the rate of interconversion and the free energy of activation (ΔG‡) for rotation can be calculated. rsc.orgscispace.com Studies on biphenyls with single ortho-substituents have determined barriers in the range of 7-15 kcal/mol. researchgate.net

Theoretical Investigations: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for calculating the torsional barriers of biphenyl derivatives. rsc.orgsemanticscholar.orgsemanticscholar.orgresearchgate.net These calculations can model the potential energy surface as a function of the dihedral angle between the two rings, identifying the minimum energy conformations and the transition state for rotation (typically the planar or perpendicular conformation). biomedres.us Theoretical studies have shown good agreement with experimental data, especially when dispersion corrections are included to account for attractive interactions between substituents. rsc.orgresearchgate.net For example, the calculated rotational barrier for 2-methylbiphenyl is around 12 kcal/mol (50 kJ/mol), significantly higher than that of biphenyl (~1.7 kcal/mol or 7 kJ/mol), but still below the ~22 kcal/mol threshold generally required for isolating atropisomers at room temperature. wikipedia.orgwestmont.edu

Representative Rotational Energy Barriers (ΔG‡) for Substituted Biphenyls
CompoundSubstituentsExperimental Barrier (kcal/mol)Theoretical Barrier (kcal/mol)Method
BiphenylNone~1.5 - 2.01.7 - 2.1Various
2-Methylbiphenyl2-CH₃-~12DFT Calculation
2,2'-Dimethylbiphenyl2,2'-(CH₃)₂17.4-DNMR
2-Fluorobiphenyl2-F7.47.6DNMR / DFT
2,2'-Difluorobiphenyl2,2'-F₂-~7.0DFT Calculation

Role of this compound as a Chemical Intermediate and Synthetic Precursor

The utility of a chemical compound in organic synthesis is largely defined by its capacity to serve as a building block for more complex molecules. As a substituted biphenyl, this compound possesses a structural framework that could theoretically be elaborated into a variety of derivatives. The presence of methyl and isopropyl groups on the biphenyl core offers potential sites for functionalization, which is a key characteristic of a versatile synthetic precursor.

Biphenyl derivatives are integral to the synthesis of numerous biologically active molecules and materials. rsc.org The core biphenyl structure can be modified through various reactions, including electrophilic aromatic substitution, to introduce new functional groups. These functionalized derivatives can then participate in a wide range of coupling reactions to construct more intricate molecular architectures.

In the context of drug discovery, the strategic placement of substituents on a core scaffold is a fundamental aspect of medicinal chemistry. The "magic methyl" effect, for instance, highlights how the addition of a methyl group can significantly alter the pharmacodynamic and pharmacokinetic properties of a bioactive molecule. mdpi.com Similarly, the isopropyl group can influence a molecule's lipophilicity and steric profile, which are critical parameters in the design of new therapeutic agents. mdpi.com The rational design and synthesis of such bioactive molecules often rely on the availability of well-defined intermediates. nih.govmdpi.commdpi.com

While the synthesis of related compounds, such as 4-isopropyl-3-methylphenol, has been documented, specific examples of this compound serving as a direct precursor or intermediate in the synthesis of other molecules are not extensively reported in readily available scientific literature. epo.orggoogle.com The potential for this compound to be used in the creation of novel pharmaceuticals or advanced materials remains an area for further exploration. google.comnih.gov

For a compound to be a valuable synthetic precursor, its reactivity and the selectivity of its transformations must be well-understood. Common synthetic transformations for biphenyls include:

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) onto one of the aromatic rings, which can then serve as a handle for cross-coupling reactions.

Nitration: Addition of a nitro group, which can be subsequently reduced to an amine, providing a point for further derivatization.

Acylation: Introduction of an acyl group via Friedel-Crafts acylation, which can be a precursor to other functional groups.

The table below outlines hypothetical reaction pathways where this compound could serve as a synthetic precursor, based on established reactivity patterns of biphenyl derivatives.

PrecursorReagents and ConditionsPotential ProductSynthetic Utility
This compoundBr₂, FeBr₃Bromo-4'-isopropyl-3-methyl-biphenylIntermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira)
This compoundHNO₃, H₂SO₄Nitro-4'-isopropyl-3-methyl-biphenylPrecursor to amino-derivatives for amide synthesis
This compoundCH₃COCl, AlCl₃Acetyl-4'-isopropyl-3-methyl-biphenylIntermediate for the synthesis of more complex ketones or for further functionalization of the acetyl group

Further research would be necessary to establish the specific regioselectivity and efficiency of these and other potential transformations of this compound, thereby defining its practical role as a chemical intermediate and synthetic precursor in organic chemistry.

Computational and Theoretical Studies of 4 Isopropyl 3 Methyl Biphenyl

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of many-body systems, including atoms and molecules. researchgate.net This method is widely used to calculate a range of molecular properties for substituted biphenyls due to its favorable balance of accuracy and computational cost. rsc.org Functionals such as B3LYP are commonly employed to perform geometry optimization, which locates the lowest-energy conformation of the molecule, and to calculate key electronic descriptors. researchgate.netrsc.org

For 4'-Isopropyl-3-methyl-biphenyl, DFT calculations would typically be used to determine properties such as the total energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter, as it relates to the molecule's chemical reactivity and electronic excitation properties. Studies on similar methyl-biphenyl molecules have shown that the position of the methyl group can alter the energy gap, with meta-substituted compounds often having a smaller gap compared to their para-substituted counterparts. researchgate.net

Table 1: Calculated Molecular Properties of Substituted Biphenyls (Illustrative) Note: The following table presents typical data obtained from DFT calculations for biphenyl (B1667301) and its derivatives to illustrate the expected properties for this compound. Specific calculated values for the target compound are not available in the cited literature.

PropertyBiphenyl3-Methylbiphenyl (B165614)Expected for this compound
Total Energy (Hartree) LowerSlightly LowerLower than biphenyl
HOMO-LUMO Gap (eV) ~5.0 eV~4.9 eVSimilar to 3-methylbiphenyl
Dipole Moment (Debye) 0 D~0.4 DNon-zero, influenced by both groups

Advanced Conformational Analysis and Energy Landscape Mapping

The defining structural feature of biphenyl and its derivatives is the rotation around the central carbon-carbon single bond, which gives rise to a complex conformational energy landscape. Biphenyl itself is not planar in the gas phase due to steric hindrance between the hydrogen atoms at the ortho positions. libretexts.org Computational methods are essential for mapping this landscape, identifying the most stable conformations (global and local energy minima) and the transition states that connect them.

The energy required to rotate one phenyl ring relative to the other is known as the torsional or rotational barrier. This barrier is critical for understanding the molecule's flexibility. Computational studies typically calculate the potential energy profile by systematically changing the dihedral angle between the rings. For the parent biphenyl molecule, the rotational barriers are relatively low, approximately 7 kJ/mol (~1.7 kcal/mol). westmont.edu

Substituents can dramatically alter these barriers. Ortho-substituents, in particular, cause significant steric hindrance that increases the energy of the planar transition state, thereby raising the rotational barrier. libretexts.org For this compound, the 3-methyl group is expected to increase the barrier to planarity compared to unsubstituted biphenyl. A comprehensive benchmarking study has shown that DFT methods, especially those including corrections for dispersion forces like B3LYP-D, can accurately predict these torsional barriers relative to experimental values. rsc.org

Table 2: Rotational Energy Barriers in Substituted Biphenyls

CompoundBarrier to Planarity (0°) (kcal/mol)Barrier to Perpendicularity (90°) (kcal/mol)Method/Reference
Biphenyl ~1.6 - 2.0~1.6 - 2.2Experimental & Theoretical westmont.edu
2-Methylbiphenyl (B165360) ~12Higher than biphenylCalculated westmont.edu
2,2'-Dimethylbiphenyl >25Higher than biphenylCalculated westmont.edu

The inter-ring dihedral angle—the twist angle between the two phenyl rings—is the most important geometrical parameter in biphenyls. This angle results from a delicate balance between two opposing effects: steric repulsion between ortho-substituents (or hydrogens), which favors a twisted, non-planar structure, and π-conjugation between the rings, which favors a planar structure to maximize orbital overlap.

Table 3: Equilibrium Dihedral Angles in Substituted Biphenyls

CompoundDihedral Angle (°)State/Method
Biphenyl ~32-45°Solution/Gas Phase libretexts.orgrsc.org
3-Methylbiphenyl 53°Experimental westmont.edu
4-Methylbiphenyl 37°Experimental westmont.edu
4,4'-Dimethylbiphenyl 31°Experimental westmont.edu

Molecular Dynamics (MD) Simulations to Model Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to model the dynamic behavior of molecules over time. By applying the principles of classical mechanics, MD simulations can track the motions of atoms in a molecule or system, offering insights into conformational changes, molecular flexibility, and interactions with a solvent or other molecules.

For this compound, an MD simulation could be used to model the rotation around the central C-C bond at a given temperature. This would allow for the observation of transitions between different twisted conformations and provide a dynamic picture of the energy landscape. Such simulations can help determine the rate of interconversion between conformers and explore how the molecule behaves in a condensed phase, where intermolecular interactions play a significant role.

Theoretical Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to interpret experimental data. A particularly powerful application is the theoretical calculation of Nuclear Magnetic Resonance (NMR) spectra.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with DFT (e.g., B3LYP/6-31G(d)), it is possible to calculate the ¹H and ¹³C NMR chemical shifts for a molecule in its optimized geometry. rsc.orgwisc.edu These theoretical predictions are crucial for assigning the signals in an experimental spectrum to specific atoms within the molecule. By comparing the calculated shifts with experimental values, researchers can confirm the proposed structure and gain confidence in the conformational analysis. rsc.org For a molecule like this compound with several distinct aromatic protons and carbons, theoretical calculations would be indispensable for an unambiguous assignment of its NMR spectrum.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of 4'-Isopropyl-3-methyl-biphenyl. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Expected ¹H NMR Spectra: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as signals for the methyl and isopropyl substituents. The protons on the 3-methylphenyl ring will exhibit complex splitting patterns due to their meta and para relationships. The 4'-isopropylphenyl ring will show a characteristic AA'BB' system for its aromatic protons. The isopropyl group itself will present as a septet for the methine proton and a doublet for the two equivalent methyl groups.

Expected ¹³C NMR Spectra: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The quaternary carbons, including those at the biphenyl (B1667301) linkage and those bearing the substituents, will typically have lower intensities. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the alkyl groups.

The following table outlines the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (B1202638) (TMS), assuming a deuterated chloroform (B151607) (CDCl₃) solvent.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH2, 6~7.45~128.0
Aromatic CH4, 5~7.20 - 7.40~128.8, ~124.3
Aromatic C1-~141.4
Aromatic C3-~138.4
Aromatic CH2', 6'~7.50~127.0
Aromatic CH3', 5'~7.30~129.5
Aromatic C1'-~138.5
Aromatic C4'-~149.0
Methyl CH₃3-CH₃~2.46~21.6
Isopropyl CH4'-CH(CH₃)₂~3.00~34.0
Isopropyl CH₃4'-CH(CH₃)₂~1.28~24.0

Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.

The rotation around the C1-C1' single bond in biphenyl and its derivatives is a fundamental dynamic process. This rotation is not entirely free due to steric hindrance between the phenyl rings, especially when bulky substituents are present in the ortho positions. Dynamic NMR (DNMR) is a powerful technique used to measure the energy barriers associated with such conformational changes. nih.govnih.gov

For this compound, there are no ortho substituents. In unsubstituted biphenyl, the barrier to rotation is relatively low. The presence of substituents in the meta and para positions is not expected to create a significant steric barrier to rotation. libretexts.org Therefore, the rotational barrier for this compound is predicted to be low, likely allowing for rapid interconversion of conformers at room temperature. A DNMR study would require cooling the sample to very low temperatures to observe the decoalescence of signals corresponding to the distinct atropisomers, if resolvable.

Studies on ortho-substituted biphenyls have shown that even a single methyl group can significantly increase the rotational barrier. researchgate.net The energy barrier (ΔG‡) for rotation can be calculated from the coalescence temperature (Tc) and the frequency separation of the exchanging signals.

Rotational Barriers (ΔG‡) for Selected Biphenyl Derivatives Determined by DNMR

CompoundRotational Barrier (kcal/mol)Reference
Biphenyl~1.4 - 2.0 libretexts.org
2-Methylbiphenyl (B165360)~7 - 10 researchgate.net
2,2'-Dimethylbiphenyl~19 researchgate.net
Polycyclic Sulfoxide with Biphenyl-type Bond<7 to 21.0 nih.gov

Note: The table provides context for rotational barriers in biphenyl systems. The barrier for this compound is expected to be closer to that of unsubstituted biphenyl due to the lack of ortho substituents.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

For this compound, the spectra would be dominated by vibrations characteristic of the substituted benzene (B151609) rings and the alkyl groups.

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl and isopropyl groups, expected in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: Strong bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl rings.

Alkyl C-H Bending: Vibrations for the methyl and isopropyl groups appear around 1465 cm⁻¹ and 1380 cm⁻¹. The isopropyl group often shows a characteristic doublet.

C-C Inter-ring Stretching: A band near 1285 cm⁻¹ can often be attributed to the stretching of the single bond connecting the two phenyl rings. nih.gov

Out-of-Plane C-H Bending: Strong bands in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Primary Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch2970 - 2850FT-IR, Raman
Aromatic C=C Stretch1610 - 1450FT-IR (strong), Raman (strong)
Alkyl C-H Bend1470 - 1370FT-IR
C-C Inter-ring Stretch~1285Raman (often strong)
Aromatic C-H Out-of-Plane Bend900 - 730FT-IR (strong)

Source: Data compiled from general spectroscopic tables and studies on analogous substituted biphenyls. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of its molecular ion (M⁺•). Electron Ionization (EI) is a common method that also induces fragmentation, offering valuable structural information.

The molecular weight of this compound (C₁₆H₁₈) is 210.1409 g/mol . The mass spectrum would show a prominent molecular ion peak at m/z 210.

The fragmentation of alkyl-substituted aromatic compounds is well-understood. libretexts.org For this compound, the primary fragmentation pathways are expected to involve the isopropyl group due to the stability of the resulting carbocations.

Loss of a Methyl Radical (•CH₃): The most favorable fragmentation is the cleavage of a C-C bond in the isopropyl group to lose a methyl radical (15 Da). This results in a highly stable secondary benzylic cation at m/z 195. This is often the base peak in the spectrum.

Loss of a Propyl Radical (•C₃H₇): Cleavage of the bond between the aromatic ring and the isopropyl group can lead to the loss of a propyl radical (43 Da), although this is generally less favorable than the loss of a methyl radical. This would produce a phenyl cation fragment.

Other Fragmentations: Further fragmentation of the primary ions can occur, leading to smaller fragments characteristic of aromatic systems.

Predicted Major Fragments in the EI Mass Spectrum of this compound

m/zProposed Ion StructureFragmentation Pathway
210[C₁₆H₁₈]⁺•Molecular Ion (M⁺•)
195[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
167[M - C₃H₇]⁺Loss of a propyl radical
91[C₇H₇]⁺Tropylium ion, common in alkylbenzene fragmentation

Source: Predicted based on established fragmentation patterns of alkylbenzenes and related biphenyls. acs.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature reveals no published crystal structure for this compound. It is possible that the compound is a liquid or a low-melting solid at room temperature, which can make growing single crystals suitable for X-ray diffraction challenging. Therefore, at present, there is no experimental solid-state structural data available for this compound.

Derivatization and Analog Development Based on the 4 Isopropyl 3 Methyl Biphenyl Scaffold

Rational Design Principles for Structural Modification

The rational design of derivatives based on the 4'-Isopropyl-3-methyl-biphenyl scaffold involves strategic modifications to alter its physicochemical properties for specific applications, such as in materials science or as intermediates for pharmaceuticals. The design process is guided by established medicinal and materials chemistry principles, focusing on modulating steric hindrance, electronic character, and intermolecular interaction potential.

The parent scaffold possesses distinct features that inform modification strategies. The 3-methyl group on one ring and the 4'-isopropyl group on the other break the molecule's symmetry and provide specific steric and electronic environments. The methyl group provides a modest steric presence in an ortho-position relative to the biaryl linkage, influencing the dihedral angle between the two rings. researchgate.net The larger isopropyl group, located in the para-position, primarily contributes to the molecule's lipophilicity and can engage in van der Waals interactions.

Key rational design principles include:

Modulation of Steric Profile: The size of the alkyl substituents can be altered to control the rotational barrier around the central C-C bond. researchgate.net Replacing the methyl group with larger substituents (e.g., ethyl, isopropyl) would increase steric hindrance, restrict free rotation, and could lead to stable atropisomers—stereoisomers arising from hindered rotation. bohrium.com

Tuning Electronic Properties: The existing alkyl groups are weakly electron-donating, making both aromatic rings relatively electron-rich and activating them towards electrophilic substitution. icdst.org Introducing potent electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups would further enhance electron density, while adding electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups would decrease it. This modulation is critical for tuning the reactivity of the scaffold and its potential as a ligand or electronic material. nih.gov

Introduction of Functional Groups for Intermolecular Interactions: Incorporating hydrogen bond donors and acceptors (e.g., hydroxyl, carboxyl, amide groups) can dramatically alter solubility, melting point, and binding affinity to biological targets or crystal lattice packing. nih.govresearchgate.net

Bioisosteric Replacement: In a medicinal chemistry context, functional groups can be replaced with bioisosteres to improve properties while retaining desired activity. For instance, a carboxylic acid could be replaced with a tetrazole to maintain an acidic pKa with altered metabolic stability.

Table 1: Rational Design Strategies for Modifying this compound

Design PrincipleSpecific Modification ExampleAnticipated Outcome
Steric Modulation Replace 3-methyl with 3-tert-butylIncreased rotational barrier, potential for atropisomerism, altered molecular shape. researchgate.net
Electronic Tuning (Activation) Introduce a 4-amino groupIncreased electron density on the ring, enhanced reactivity towards electrophiles. wikipedia.org
Electronic Tuning (Deactivation) Introduce a 5-nitro groupDecreased electron density, directing further substitution, altered redox potential. youtube.com
Enhancing Polarity/H-Bonding Introduce a 2'-hydroxyl groupIncreased aqueous solubility, potential for new hydrogen bonding interactions.
Lipophilicity Adjustment Replace 4'-isopropyl with 4'-ethylReduced lipophilicity, potentially improved pharmacokinetic profile.

Synthetic Routes to Functionalized this compound Derivatives

The synthesis of the core this compound scaffold is most efficiently achieved via palladium-catalyzed cross-coupling reactions. rsc.org The Suzuki-Miyaura coupling, which joins an arylboronic acid or ester with an aryl halide, is a particularly robust and widely used method due to its functional group tolerance and generally high yields. researchgate.netgre.ac.ukresearchgate.net The parent compound can be readily prepared by coupling (4-isopropylphenyl)boronic acid with 1-bromo-3-methylbenzene.

Further functionalization can be achieved either by using more complex, pre-functionalized starting materials in the initial coupling reaction or by direct modification of the parent biphenyl (B1667301) scaffold. nih.gov

The incorporation of nitrogen, oxygen, and other heteroatoms is crucial for creating derivatives with diverse properties. Modern cross-coupling methods have become the standard for forging these carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a premier method for creating C-N bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. researchgate.netlibretexts.org To synthesize an amino derivative of this compound, a halogenated version of the scaffold (e.g., 4-bromo-4'-isopropyl-3-methyl-biphenyl) can be coupled with a wide range of amines, from simple ammonia (B1221849) equivalents to complex heterocyclic structures. nih.gov Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, provide an alternative synthetic route. rsc.orgnih.gov

Analogous palladium-catalyzed methods exist for the formation of C-O and C-S bonds, allowing for the synthesis of ether and thioether derivatives, respectively. wikipedia.org Classically, hydroxyl groups can also be introduced by first performing an electrophilic nitration on the biphenyl ring, followed by reduction of the nitro group to an amine, diazotization with nitrous acid, and subsequent hydrolysis to the corresponding phenol.

Table 2: Example of Buchwald-Hartwig Amination for Heteroatom Introduction

Aryl Halide SubstrateAmine Coupling PartnerHeteroatom Moiety Introduced
5-Bromo-4'-isopropyl-3-methyl-biphenylMorpholineN-Morpholinyl
5-Bromo-4'-isopropyl-3-methyl-biphenylAnilineN-Phenylamino
5-Bromo-4'-isopropyl-3-methyl-biphenylBenzylamineN-Benzylamino
2'-Bromo-4'-isopropyl-3-methyl-biphenylPyrrolidineN-Pyrrolidinyl

Creating biphenyls with multiple substituents can be accomplished through two primary strategies: convergent synthesis using substituted precursors or post-synthesis modification of the biphenyl core.

The convergent approach involves performing a cross-coupling reaction, such as a Suzuki-Miyaura coupling, with aryl halides and arylboronic acids that already contain the desired substituents. rsc.orgthieme.de This method allows for the controlled synthesis of highly complex and unsymmetrical biaryls. nih.gov

Alternatively, the this compound scaffold can be further functionalized after its initial synthesis.

Electrophilic Aromatic Substitution: Friedel-Crafts acylation and alkylation reactions are effective methods for introducing new carbon substituents onto the electron-rich rings of the biphenyl core. icdst.orgnih.gov The reaction of this compound with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like AlCl₃ will install an acetyl group, primarily at the positions para to the existing alkyl groups due to steric and electronic directing effects. youtube.com

Directed Ortho-Metalation (DoM): For highly regioselective substitution, DoM is a powerful tool. unblog.frbaranlab.org This strategy requires the temporary or permanent installation of a directing metalation group (DMG), such as an amide or methoxy group, onto one of the rings. slideshare.net Treatment with a strong organolithium base (e.g., n-butyllithium) selectively removes a proton from the position ortho to the DMG. nih.gov The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, I₂, aldehydes) to install a new functional group with high precision. researchgate.net

Table 3: Synthetic Strategies for Polysubstituted Derivatives

StrategyDescriptionExample Reaction
Convergent Suzuki Coupling Coupling of pre-functionalized aryl partners. nih.gov(2-Fluoro-4-isopropylphenyl)boronic acid + 1-Bromo-2-fluoro-3-methylbenzene
Friedel-Crafts Acylation Electrophilic addition of an acyl group to an activated ring. nih.govThis compound + Propionyl chloride / AlCl₃
Directed Ortho-Metalation Regioselective functionalization guided by a directing group. unblog.frbaranlab.orgN,N-diethyl-(4'-isopropyl-3-methyl-[1,1'-biphenyl]-2-yl)carboxamide + s-BuLi, then quench with I₂

Investigation of Structure-Reactivity Relationships in Novel Derivatives

The chemical reactivity of this compound derivatives is intrinsically linked to their structure, specifically the electronic nature and steric arrangement of their substituents. nih.gov Understanding these relationships is key to predicting their behavior and designing new analogs with desired properties.

The parent molecule contains two activating alkyl groups, making both rings susceptible to electrophilic attack. The introduction of additional substituents can profoundly alter this reactivity.

Electronic Effects: Adding strong electron-donating groups (EDGs) like -NH₂ or -OH will further activate the ring they are on, making it significantly more reactive in electrophilic substitutions. Conversely, adding strong electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ will deactivate the ring, making it less susceptible to electrophiles but more prone to nucleophilic aromatic substitution if a suitable leaving group is present. youtube.com

Steric Effects and Conformation: The torsional or dihedral angle between the two phenyl rings is a critical structural parameter for biaryls. nih.gov This angle is dictated by the steric bulk of the substituents at the ortho positions (the 2, 6, 2', and 6' positions). In the parent compound, the 3-methyl group does not occupy an ortho position, allowing for relatively free rotation. However, derivatization at an ortho position (e.g., introducing a group at the 2- or 6-position) will significantly increase the barrier to rotation. researchgate.netresearchgate.net If the ortho groups are sufficiently bulky, rotation around the central C-C bond can be restricted to the point that individual, non-interconverting enantiomers (atropisomers) can be isolated. This induced chirality and the fixed molecular conformation can have a dramatic impact on biological activity and material properties.

Table 4: Influence of Substituents on Reactivity and Structure

Substituent Type (at 5-position)Effect on Ring Reactivity (Electrophilic Attack)Impact on Biaryl Conformation
-H (Parent Compound) Baseline (Activated by alkyl groups)Relatively free rotation
-OCH₃ (EDG) Strongly ActivatedMinimal impact on rotation
-NO₂ (EWG) Strongly DeactivatedMinimal impact on rotation
-Br Deactivated (Inductive) / Ortho, Para-directing (Resonance)Minimal impact on rotation
-C(O)CH₃ (EWG) DeactivatedMinimal impact on rotation
-NH₂ (EDG) Strongly ActivatedMinimal impact on rotation
-CH(CH₃)₂ (at 2-position) ActivatedSignificant increase in rotational barrier researchgate.net

Environmental Transformation and Fate Research of 4 Isopropyl 3 Methyl Biphenyl

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as reactions with light (photolysis) or water (hydrolysis). The core structure of biphenyl (B1667301) is known for its chemical stability, and its derivatives, particularly polychlorinated biphenyls (PCBs), are notably resistant to abiotic degradation, contributing to their persistence in the environment. epa.govscielo.brmostwiedzy.pl

Photodegradation is a potential, albeit slow, transformation pathway for some biphenyl derivatives. For instance, studies on tetrachlorobiphenyl, a PCB congener, have shown that it can undergo dechlorination when irradiated with simulated sunlight. epa.gov It is plausible that the biphenyl rings of 4'-Isopropyl-3-methyl-biphenyl could undergo similar slow photolytic reactions, potentially leading to isomerization or cleavage, though PCBs are generally considered unaltered by most abiotic processes. Another potential abiotic pathway for related compounds involves oxidation mediated by naturally occurring minerals. For example, oxidized manganese (Mn) species, which are potent oxidants found in soils and sediments, have been shown to degrade bisphenols, a different but structurally related class of aromatic compounds. tennessee.edu Such oxidative processes could theoretically contribute to the degradation of alkylated biphenyls, but specific research is lacking.

Biotransformation and Biodegradation Mechanisms

The primary mechanism for the environmental breakdown of biphenyl and its derivatives is microbial biodegradation. nih.govmedcraveonline.com Numerous microorganisms have evolved enzymatic pathways to utilize these compounds as a source of carbon and energy. nih.gov

The aerobic biodegradation of biphenyl is a well-documented process initiated by a multi-component enzyme system called biphenyl dioxygenase. This enzyme introduces two hydroxyl groups onto one of the aromatic rings, forming a cis-dihydrodiol. Subsequent enzymatic reactions lead to the cleavage of this ring, producing metabolites that can enter central metabolic pathways. epa.govresearchgate.net

For an alkyl-substituted compound like this compound, degradation is expected to proceed through a combination of attacks on the aromatic rings and the alkyl side chains. The terminal methyl group of long alkyl side chains on compounds like n-alkylbenzenes is typically oxidized to a carboxylic group, followed by β-oxidation. nih.gov The isopropyl group may be transformed via pathways observed for isopropanol (B130326), where it is oxidized to acetone, which can be further metabolized. nsf.govresearchgate.netnih.gov The 3-methyl group could be oxidized, potentially forming intermediates like methylhydroquinone (B43894) (MHQ) before ring cleavage, as seen in the degradation of 3-methyl-4-nitrophenol. frontiersin.org

Based on these established pathways, the biodegradation of this compound would likely produce a series of intermediate metabolites.

PrecursorPotential Intermediate MetabolitesBasis of Hypothesis
Biphenyl Ring SystemDerivatives of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA)Common metabolite in aerobic biphenyl degradation. epa.gov
Biphenyl Ring SystemBenzoic acid derivativesDownstream product following ring cleavage. researchgate.net
Isopropyl GroupAcetoneProduct of isopropanol biodegradation. researchgate.netnih.gov
Methyl GroupMethylhydroquinone (MHQ)Intermediate in the degradation of methyl-substituted phenols. frontiersin.org

A diverse range of soil and sediment microorganisms are capable of degrading biphenyl and its derivatives. These microbes are often found in environments with a history of contamination from pollutants like PCBs or polycyclic aromatic hydrocarbons (PAHs), where they have adapted to utilize these compounds. medcraveonline.comubc.ca The specific microbial communities responsible for the transformation of this compound would likely belong to the same genera known for degrading similar structures.

Microbial GenusKnown SubstratesReference
AlkaligenesBiphenyl, Polychlorinated biphenyls (PCBs) epa.gov
PseudomonasBiphenyl, PCBs, Isopropanol medcraveonline.comresearchgate.netnsf.gov
RhodococcusPolychlorinated biphenyls (PCBs) medcraveonline.com
Burkholderia3-methyl-4-nitrophenol frontiersin.org
AzoarcusBiphenyl scispace.com
Alcanivoraxn-Alkylbenzenes, n-Alkylcyclohexanes nih.gov
ParacoccusIsopropanol researchgate.net
BacillusIsopropanol researchgate.net

Environmental Occurrence and Distribution Studies of Biphenyl Derivatives (academic monitoring)

Academic and governmental monitoring programs track the presence of various chemical contaminants in the environment to assess distribution and trends. affinisep.comfit.edu While specific monitoring data for this compound are not widely reported, extensive studies on the broader class of biphenyl derivatives, particularly PCBs, provide insight into the likely behavior of such compounds.

Due to their persistence, biphenyl derivatives are widely distributed in the environment and can be found in soil, sediment, air, and water. epa.govmostwiedzy.pl Their hydrophobic nature causes them to adsorb strongly to organic matter in soil and sediments, limiting their mobility in water but leading to their accumulation in these matrices. Long-range atmospheric transport can also lead to their presence in remote regions, far from original sources. epa.gov

The accurate detection and quantification of specific biphenyl derivatives like this compound in environmental samples present significant analytical challenges. These compounds often exist at very low concentrations (trace levels), requiring highly sensitive analytical instrumentation. scielo.br

A primary challenge is the complexity of environmental matrices. Samples of soil, water, or biological tissue contain thousands of chemical compounds, many of which can interfere with the analysis. researchgate.net For chromatographic techniques like gas chromatography (GC), which is commonly used for this type of analysis, co-elution can occur, where two or more compounds exit the column at the same time, making individual quantification difficult or impossible without highly selective detectors like mass spectrometers (MS). researchgate.net

Furthermore, a major hurdle in the analysis of less common or non-commercial chemical derivatives is the lack of certified reference standards. env.go.jp Accurate quantification relies on comparing the instrument's response for the environmental sample to its response for a known amount of a pure standard. Without a standard for this compound, definitive identification and quantification are exceptionally difficult. Finally, the risk of sample contamination during collection, storage, and laboratory analysis is a persistent issue, as ubiquitous environmental chemicals can be inadvertently introduced, leading to inaccurate results. nih.gov

Advanced Analytical Method Development for 4 Isopropyl 3 Methyl Biphenyl

Chromatographic Methodologies for Quantification in Complex Mixtures

Chromatography is a cornerstone for separating and quantifying 4'-Isopropyl-3-methyl-biphenyl from complex mixtures, such as synthetic reaction products or environmental samples. The choice between liquid and gas chromatography depends on the sample matrix, the required sensitivity, and the volatility of the compound.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification of biphenyl (B1667301) compounds. helixchrom.comscience.gov A reversed-phase HPLC method is particularly suitable for a non-polar compound like this compound.

Method Development: The development of an HPLC method would involve the systematic optimization of several parameters to achieve adequate separation and detection. A typical starting point for a substituted biphenyl would be a C18 reversed-phase column, which separates compounds based on hydrophobicity. researchgate.netnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. researchgate.netnih.gov An isocratic elution, where the mobile phase composition remains constant, can be effective and simple. nih.gov However, a gradient elution, where the solvent composition changes over time, might be necessary for complex mixtures containing compounds with a wide range of polarities. Detection is commonly achieved using an ultraviolet (UV) or a Diode Array Detector (DAD), as the aromatic rings of the biphenyl structure absorb UV light. nih.gov

Method Validation: Once developed, the analytical method must be validated to ensure it is suitable for its intended purpose. researchgate.net Validation is performed according to guidelines from the International Conference on Harmonization (ICH) and includes several key parameters: researchgate.netnih.govresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte within a specific range. youtube.com Linearity is typically confirmed with a correlation coefficient (R²) of ≥ 0.995. nih.gov

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. youtube.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. youtube.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis This table is based on typical parameters for similar biphenyl compounds.

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.netnih.gov
Mobile Phase Acetonitrile and Water mixture (e.g., 80:20 v/v) nih.gov
Elution Mode Isocratic
Flow Rate 1.0 mL/min nih.gov
Column Temperature 25°C
Injection Volume 10 µL
Detector UV/DAD at a wavelength of approximately 254 nm nih.gov

Table 2: Representative Validation Parameters for a Hypothetical HPLC Method This table presents typical performance characteristics expected from a validated method.

Validation ParameterTypical Specification
Linearity (R²) ≥ 0.997 science.gov
Range 1 - 200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0% science.gov
LOD ~0.15 µg/mL nih.gov
LOQ ~0.50 µg/mL nih.gov

For detecting trace amounts of this compound in environmental samples such as water, soil, or air, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice due to its high sensitivity and selectivity. shimadzu.com Biphenyl compounds are frequently analyzed in environmental matrices using this technique. nih.gov

Sample Preparation: Environmental samples require a preparation step to extract and concentrate the analyte before GC-MS analysis. This often involves liquid-liquid extraction with a non-polar solvent like hexane (B92381) or solid-phase extraction (SPE), which isolates the compound of interest from the complex sample matrix. researchgate.net The presence of other substances in the sample can cause matrix effects, potentially interfering with the quantification, which makes a robust sample cleanup crucial. nih.govmdpi.com

Analytical Method: The prepared sample extract is injected into the GC, typically in splitless mode to maximize sensitivity for trace analysis. cromlab-instruments.es The compound is vaporized and carried by an inert gas through a capillary column (e.g., a low-polarity silarylene phase similar to 5% diphenyl/95% dimethyl polysiloxane). cromlab-instruments.es Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The mass spectrometer detects these fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint for identification. For enhanced sensitivity and selectivity in complex matrices, Selected Ion Monitoring (SIM) mode can be used, where the mass spectrometer is set to detect only specific ions characteristic of this compound. researchgate.netresearchgate.net

Table 3: Typical GC-MS Parameters for Trace Analysis of this compound This table is based on established methods for trace analysis of related biphenyl compounds.

ParameterCondition
GC System Agilent GC system or similar researchgate.net
Column Capillary Column (e.g., TraceGOLD TG-5SilMS, 30 m x 0.25 mm) cromlab-instruments.es
Injection Mode Splitless (1 µL) cromlab-instruments.es
Injector Temperature 275°C cromlab-instruments.es
Oven Program Start at 60°C, ramp to 300°C cromlab-instruments.es
Carrier Gas Helium
MS Detector Quadrupole or Ion Trap Mass Spectrometer cromlab-instruments.es
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification researchgate.net

Spectroscopic Analytical Techniques for In-Situ Monitoring of Reactions

In-situ (in the reaction mixture) monitoring provides real-time data on the progress of a chemical reaction, allowing for the observation of reactants, intermediates, and products without the need for sample withdrawal. spectroscopyonline.com Several spectroscopic techniques can be applied to monitor the synthesis of this compound. acs.org

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule. It is particularly useful for monitoring reactions that involve changes in electronic conjugation. fiveable.me The formation of the biphenyl system from precursor molecules would lead to a significant change in the UV-Vis spectrum, allowing for real-time tracking of the reaction's progress by monitoring the absorbance at a specific wavelength. igi-global.com

Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. fiveable.me It is highly effective for identifying functional groups. An in-situ IR probe could monitor the synthesis of this compound by tracking the disappearance of characteristic vibrational bands from the reactants and the appearance of new bands corresponding to the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for offline structural elucidation, low-field benchtop NMR spectrometers can be employed for in-situ reaction monitoring. mdpi.com This technique provides detailed structural information, allowing for the simultaneous tracking of multiple species in the reaction mixture.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled to a reaction vessel to provide real-time information on the molecular weight of the species present. mdpi.com This is invaluable for identifying intermediates and confirming the formation of the final product. igi-global.com

Table 4: Applicability of In-Situ Spectroscopic Techniques for Monitoring the Synthesis of this compound

TechniquePrincipleInformation Gained
UV-Vis Electronic transitions fiveable.meChanges in conjugation, reaction kinetics igi-global.com
FTIR Molecular vibrations fiveable.meDisappearance/appearance of functional groups
NMR Nuclear magnetic properties fiveable.meDetailed structural information, quantification of species mdpi.com
MS Mass-to-charge ratio fiveable.meMolecular weight of reactants, intermediates, and product acs.org

Potential Applications and Future Research Directions of 4 Isopropyl 3 Methyl Biphenyl

Role in Materials Science and Supramolecular Chemistry

The biphenyl (B1667301) unit is a fundamental building block in materials science due to its rigidity, linearity, and ability to engage in π-stacking interactions. The specific substitution pattern of an isopropyl group at the 4'-position and a methyl group at the 3-position on the biphenyl scaffold of 4'-Isopropyl-3-methyl-biphenyl provides a unique combination of steric bulk and electronic properties that can be exploited in the creation of advanced materials.

Precursor for Advanced Polymeric Materials and Liquid Crystals

The biphenyl moiety is a well-established component of many liquid crystals, which are materials that exhibit phases with properties intermediate between those of conventional liquids and solid crystals. rsc.orgepo.org The elongated and relatively rigid structure of biphenyl derivatives allows them to align in specific orientations, leading to the formation of liquid crystalline phases. The introduction of substituents like the isopropyl and methyl groups in this compound would be expected to influence key parameters such as the molecule's aspect ratio, polarity, and melting point, which are critical in determining the type and temperature range of the liquid crystal phases.

In polymer science, incorporating rigid biphenylene (B1199973) units into polymer backbones is a known strategy for enhancing thermal and mechanical properties. This modification can lead to polymers with high glass transition temperatures (Tg) and excellent high-temperature stability. researchgate.net this compound could serve as a monomer or a precursor to a monomer for synthesizing novel poly(arylene ether)s or other high-performance polymers. The alkyl substituents would likely influence the polymer's solubility and processing characteristics.

Table 1: Key Molecular Properties of Biphenyl Derivatives for Materials Applications

Property Influence of Substituents (e.g., Isopropyl, Methyl) Relevance to Application
Molecular Shape (Aspect Ratio) Alters the length-to-width ratio, affecting molecular packing. Crucial for the formation and stability of liquid crystal mesophases.
Polarizability Alkyl groups can slightly modify the electron distribution of the biphenyl system. Affects intermolecular forces and the dielectric properties of liquid crystals.
Intermolecular Interactions Steric hindrance from bulky groups can disrupt crystal packing, often lowering the melting point. Influences the temperature range of liquid crystal phases and the processability of polymers.

Design of Novel Functional Materials Incorporating Biphenyl Units

The field of supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent forces. Biphenyl derivatives are frequently used as building blocks for creating larger, self-assembled structures. mdpi.com The specific substitution on this compound could be used to direct the self-assembly process, leading to the formation of functional materials such as organic semiconductors or porous frameworks. rsc.orgroyalsocietypublishing.org For instance, the defined steric and electronic profile of the molecule could be leveraged to create materials with selective adsorption capabilities or specific charge-transport properties.

Catalysis and Ligand Design Based on Biphenyl Scaffolds

The biphenyl scaffold is central to the design of a class of "privileged ligands" in transition metal catalysis, particularly for asymmetric synthesis. nih.gov The axial chirality that arises in ortho-substituted biphenyls has been instrumental in the development of highly effective catalysts for producing enantiomerically pure compounds.

Development of New Ligands for Transition Metal Catalysis

While this compound is not inherently chiral in its ground state, it serves as a valuable scaffold for the synthesis of new chiral ligands. By introducing appropriate functional groups (e.g., phosphines, hydroxyls) at the 2- and 2'-positions, it is possible to create ligands where the rotation around the biphenyl bond is restricted, leading to stable atropisomers.

The isopropyl and methyl groups would play a crucial role in defining the steric environment of the metal center in a catalyst. nih.govmdpi.com The size and position of these groups can be tuned to create a specific chiral pocket around the active site of a transition metal, thereby influencing the stereochemical outcome of a catalytic reaction. The development of such ligands is a key area of research aimed at discovering new catalysts with improved activity and selectivity for a wide range of chemical transformations. nih.govresearchgate.net

Table 2: Influence of Biphenyl Ligand Substitution on Catalytic Performance

Ligand Property Role of Isopropyl and Methyl Groups Impact on Catalysis
Steric Hindrance The bulky isopropyl and smaller methyl groups create a defined three-dimensional space around the metal center. Controls substrate approach, enhancing enantioselectivity in asymmetric reactions.
Electronic Effects Alkyl groups are weakly electron-donating, which can modulate the electron density at the metal center. Influences the reactivity and stability of the catalyst.

| Conformational Rigidity | Can be used to lock the dihedral angle of the biphenyl unit in a chiral conformation. | Leads to more effective transfer of chirality from the ligand to the product. |

Emerging Areas of Research and Theoretical Explorations

Direct experimental research on this compound is limited; however, its potential can be explored through theoretical and computational methods. Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure, rotational energy barriers, and other physicochemical properties of molecules like substituted biphenyls. acs.orgichem.mdsemanticscholar.org

Future research could focus on the computational design of materials and ligands based on this scaffold. Theoretical studies can predict the liquid crystalline properties of derivatives or model the performance of a hypothetical chiral catalyst incorporating this structure. acs.orgsemanticscholar.org Such in silico experiments can guide synthetic efforts by identifying the most promising candidates for specific applications, thereby accelerating the discovery of new functional materials and catalysts. This approach represents an emerging trend where computational chemistry plays a pivotal role in the rational design of molecules with desired properties. acs.org

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4'-Isopropyl-3-methyl-biphenyl, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated biphenyl precursors and isopropylboronic acids. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.
  • Solvent : Toluene or THF with aqueous Na₂CO₃ as a base.
  • Temperature : 80–110°C under inert atmosphere for 12–24 hours .
  • Purification : Column chromatography using silica gel (hexane:ethyl acetate, 9:1) or recrystallization from ethanol.
    • Validation : Monitor reaction progress via TLC and confirm purity by GC-MS (>99% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., isopropyl methyl splits at δ 1.2–1.4 ppm; aromatic protons at δ 6.8–7.5 ppm) .
  • FT-IR : Peaks at ~2950 cm⁻¹ (C-H stretch, isopropyl) and 1600 cm⁻¹ (aromatic C=C) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 211.169) .
    • Data Cross-Referencing : Compare spectra with NIST reference libraries to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

  • Approach :

  • Reproducibility Testing : Standardize experimental conditions (e.g., heating rate for melting point determination).
  • Meta-Analysis : Compare datasets from peer-reviewed studies and isolate variables (e.g., solvent purity, crystallization methods) .
  • Advanced Characterization : Use differential scanning calorimetry (DSC) for precise melting point analysis and Hansen solubility parameters to predict solvent compatibility .

Q. What analytical strategies are effective for impurity profiling in this compound?

  • Methodology :

  • HPLC-UV/FLD : Use a C18 column with mobile phase (methanol:buffer, 65:35) and sodium 1-octanesulfonate (pH 4.6) for resolving polar impurities .
  • LC-MS/MS : Identify trace impurities (e.g., chlorinated byproducts) via fragmentation patterns .
    • Table 1 : Example HPLC Parameters
ColumnMobile PhaseFlow RateDetectionRetention Time (Target)
C18 (250 mm)65:35 MeOH:Buffer1.0 mL/minUV 254 nm12.3 min

Q. What crystallographic methods are optimal for resolving the 3D structure of this compound?

  • Protocol :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for methyl/isopropyl groups .
    • Validation : Check R-factors (R₁ < 0.05) and validate thermal ellipsoid models via PLATON .

Q. How should toxicity studies for this compound be designed to align with regulatory frameworks?

  • Guidelines :

  • In Vitro Assays : Use Ames test (TA98 strain) for mutagenicity and HepG2 cells for cytotoxicity profiling.
  • In Vivo Models : Follow OECD 407 (28-day repeated dose toxicity) in rodents, focusing on hepatic and renal biomarkers .
    • Data Interpretation : Apply benchmark dose (BMD) modeling to derive no-observed-adverse-effect levels (NOAELs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.